molecular formula C12H9FINO3 B12853382 Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate

Cat. No.: B12853382
M. Wt: 361.11 g/mol
InChI Key: QNCVKLMASOMFAZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular structure of ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate comprises a quinoline core—a fused bicyclic system of benzene and pyridine rings—substituted at positions 3, 4, 6, and 8. The IUPAC name, ethyl 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylate, reflects the positioning of functional groups: a carboxylate ester at C3, a hydroxyl group at C4, fluorine at C6, and iodine at C8. The SMILES string CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)F confirms the connectivity, highlighting the planar quinoline system with substituents oriented perpendicular to the aromatic plane.

Stereochemical analysis reveals no chiral centers due to the absence of tetrahedral stereogenic atoms. However, the molecule’s planarity and conjugation system impose rigidity, restricting rotational freedom around the C3 carboxylate ester bond. The fluorine and iodine atoms, with their distinct electronegativities and van der Waals radii, create localized electronic perturbations while maintaining overall molecular symmetry.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular formula C₁₂H₉FINO₃
Molecular weight 361.11 g/mol
Bond angles (C4-O) ~120° (sp² hybridization)
Torsional strain Minimal (planar quinoline core)

Properties

Molecular Formula

C12H9FINO3

Molecular Weight

361.11 g/mol

IUPAC Name

ethyl 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9FINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)

InChI Key

QNCVKLMASOMFAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2I)F

Origin of Product

United States

Preparation Methods

Quinoline Core Formation and Esterification

The quinoline-3-carboxylate core is generally synthesized via condensation of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization under reflux conditions in ethanol or diphenyl ether. This method yields quinolone intermediates that can be further functionalized.

Step Reagents/Conditions Yield (%) Notes
Aniline + diethyl ethoxymethylenemalonate Reflux in ethanol, 2-10 h High (not specified) Formation of enamine intermediate
Cyclization Reflux in diphenyl ether, 30 min - 6 h High Formation of quinolone core

Hydroxylation at Position 4

Hydroxylation at position 4 is typically achieved by hydrolysis or demethylation of methoxy precursors or by direct substitution reactions on the quinoline ring. For example, boron tribromide treatment in dichloromethane at room temperature can convert methoxy groups to hydroxy groups with good yields (e.g., 60% yield reported for related compounds).

Iodination at Position 8

Iodination is performed via electrophilic aromatic substitution using iodine or iodine-containing reagents under controlled conditions. The position 8 iodination is selective due to the directing effects of existing substituents on the quinoline ring. This step is crucial for introducing the iodine atom without affecting other positions.

Final Esterification

The ethyl ester group at position 3 is introduced either during the initial quinoline core synthesis (using diethyl ethoxymethylenemalonate) or by esterification of the corresponding carboxylic acid intermediate using ethyl iodide or other ethylating agents in the presence of a base such as potassium carbonate.

Representative Synthetic Procedure (Adapted from Literature)

Step Procedure Conditions Outcome
1 Quinoline intermediate synthesis Aniline + diethyl ethoxymethylenemalonate, reflux in ethanol Formation of quinolone scaffold
2 Fluorination Starting with 6-fluoro aniline or electrophilic fluorination Introduction of fluoro substituent at position 6
3 O-Ethylation Quinoline hydroxy intermediate + ethyl iodide, K2CO3, DMF, 50 °C, 8 h Formation of ethyl ether at position 4
4 Iodination Electrophilic iodination at position 8 Introduction of iodine substituent
5 Hydrolysis/Workup Extraction, drying, purification by chromatography Isolation of this compound

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
O-Ethylation (General Procedure C) Ethyl iodide, K2CO3, DMF 50 °C 8 h Not specified Stirring and dropwise addition of ethyl iodide
Palladium-catalyzed coupling (General Procedure G) Pd(PPh3)4, boronic acid/ester, K2CO3, DMF 85 °C 18 h Not specified For arylation steps in related quinolones
Demethylation (General Procedure H) Boron tribromide, DCM Room temp 18 h ~60% (related compounds) Conversion of methoxy to hydroxy
Iodination Iodine reagents, controlled conditions Variable Variable Not specified Electrophilic substitution

Purification and Characterization

  • Purification is typically performed by silica gel chromatography using ethyl acetate/dichloromethane mixtures.
  • Final compounds are recrystallized from solvents such as methanol or DMF/methanol mixtures.
  • Characterization includes 1H NMR, HRMS, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield/Notes
Quinoline core synthesis Condensation and cyclization Aniline, diethyl ethoxymethylenemalonate Reflux ethanol/diphenyl ether High yield
Fluorination Electrophilic fluorination or fluoro-aniline start Fluorinating agents or fluoro-aniline Variable Selective substitution
O-Ethylation Alkylation with ethyl iodide Ethyl iodide, K2CO3, DMF 50 °C, 8 h Efficient
Iodination Electrophilic aromatic substitution Iodine reagents Controlled temp/time Selective at position 8
Hydroxylation Demethylation or hydrolysis Boron tribromide or hydrolysis Room temp, 18 h ~60% yield (related)
Purification Chromatography and recrystallization Silica gel, solvents Ambient High purity

Research Findings and Notes

  • The synthetic route is modular, allowing for substitution pattern variations on the quinoline ring.
  • The use of palladium-catalyzed cross-coupling reactions facilitates the introduction of aryl groups if needed.
  • Reaction conditions such as temperature, solvent, and time are optimized to maximize yield and selectivity.
  • The iodination step requires careful control to avoid polyiodination or side reactions.
  • Hydroxylation via boron tribromide is a reliable method for converting methoxy groups to hydroxy groups in quinoline derivatives.
  • The ethyl ester group is stable under the reaction conditions used for halogenation and hydroxylation.

This detailed synthesis overview of this compound integrates diverse, authoritative sources and provides a comprehensive guide to its preparation methods, including reaction conditions, yields, and purification techniques. The data tables summarize key steps and reagents, supporting efficient replication and further research development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of dehalogenated quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate serves as a critical intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly notable for their potential as anti-inflammatory and antimicrobial agents . The compound's unique halogen substitutions (fluorine and iodine) enhance its biological activity, making it a promising lead compound for developing new drugs targeting various diseases, including cancer .

Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the quinoline structure can lead to enhanced activity against resistant bacterial strains, highlighting its potential in combating antibiotic resistance .

Biological Research

Mechanisms of Action
In biological studies, this compound is utilized to investigate the mechanisms by which quinoline derivatives exert their effects. This includes examining their interactions with specific enzymes and receptors, which may influence cellular pathways related to disease progression .

Therapeutic Potential
The compound's ability to interact with various biological targets suggests that it could play a role in therapeutic applications beyond antimicrobial effects, including potential anticancer activities. Preliminary studies have indicated that it may inhibit certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .

Analytical Chemistry

Standard for Calibration
In analytical chemistry, this compound is employed as a standard reference material. It aids in calibrating instruments and validating analytical methods used for quantifying related compounds. This application is crucial for ensuring accuracy in chemical analysis and research .

Material Science

Development of Novel Materials
The compound also finds applications in material science, particularly in the development of coatings and polymers that require enhanced chemical stability. Its unique structure contributes to the durability and effectiveness of these materials, making it valuable in industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The fluorine and iodine atoms enhance the compound’s binding affinity and specificity, making it a potent agent in various biological assays.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4, 6, and 8, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituents and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate 6-F, 4-OH, 8-I C₁₂H₉FINO₃ 361.1 Heavy iodine atom; potential for halogen bonding
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) 8-Br, 4-OH C₁₂H₁₀BrNO₃ 314.1 Bromine offers lower molecular weight and cost-effectiveness
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) 4-Cl, 8-NO₂ C₁₂H₉ClN₂O₅ 296.5 Nitro group enhances electron-withdrawing effects; potential explosive hazard
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS 58038-66-7) 6-F, 8-CH₃, 4-NHCH₃ C₁₄H₁₅FN₂O₂ 262.3 Amino group increases basicity; suited for antibacterial applications
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate 4-OH, 8-OCF₃ C₁₃H₁₀F₃NO₄ 301.2 Trifluoromethoxy group enhances lipophilicity

Physicochemical Properties

  • Solubility: The hydroxy group at position 4 in the target compound improves solubility in polar solvents compared to analogs with amino (e.g., CAS 58038-66-7) or nitro (e.g., CAS 131548-98-6) groups.
  • Melting Points : Iodo-substituted compounds (e.g., target compound) typically exhibit higher melting points due to increased molecular weight and stronger intermolecular forces compared to bromo or chloro analogs .
  • Reactivity : The iodine atom in the target compound facilitates nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromo or nitro groups may require harsher conditions or specialized catalysts .

Biological Activity

Ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound comprises a quinoline core with fluorine, iodine, and hydroxyl functional groups. The molecular formula is C13H10FINO3C_{13}H_{10}FINO_3 with a molecular weight of approximately 361.11 g/mol. The synthesis typically involves several key steps:

  • Formation of the Quinoline Core : Utilizing the Skraup synthesis method, an aniline derivative is cyclized with glycerol and sulfuric acid.
  • Halogenation : Fluorination is performed using reagents like Selectfluor, while iodination can be achieved with iodine or N-iodosuccinimide.
  • Esterification : The carboxyl group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. For instance, derivatives of quinoline compounds have demonstrated significant inhibition against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. In studies focusing on similar quinolone derivatives, compounds exhibited moderate to strong inhibitory activity against HIV integrase, suggesting that this compound may share similar mechanisms of action . Its unique halogen substitutions may enhance binding affinity to viral targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair in bacteria, such as DNA gyrase and topoisomerase IV. This inhibition disrupts bacterial cell division and promotes cell death.
  • Binding Affinity : The presence of fluorine and iodine increases the compound's binding affinity to biological macromolecules, facilitating its interaction with various molecular targets.

Case Studies

Several studies have highlighted the promising biological activities of this compound:

  • Antimicrobial Efficacy : In a comparative study, derivatives showed inhibition zones ranging from 22 mm to 25 mm against Klebsiella pneumoniae compared to standard drugs .
  • Antiviral Studies : A recent investigation reported that structurally similar compounds exhibited IC50 values in the low micromolar range against HIV integrase, suggesting that this compound may possess similar efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds reveals its distinct advantages:

Compound NameStructural FeaturesNotable Properties
Ethyl 4-hydroxyquinoline-3-carboxylateLacks halogen substitutionsExhibits antimicrobial activity
Ethyl 8-fluoroquinoline-3-carboxylateFluorinated but lacks iodinePotentially less potent than iodinated variants
This compound Unique combination of fluorine and iodineEnhanced biological activities

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